2-hydroxy-1-(1H-indol-5-yl)ethanone
Overview
Description
2-Hydroxy-1-(1H-indol-5-yl)ethanone is an organic compound with the chemical formula C10H9NO2. It is a pale yellow crystalline solid with a peculiar odor. This compound is a derivative of indole, a significant heterocyclic system found in many natural products and pharmaceuticals.
Mechanism of Action
Target of Action
Indole derivatives, which include this compound, are known to interact with multiple receptors and have broad-spectrum biological activities .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological responses .
Biochemical Pathways
Indole derivatives, in general, are known to influence a variety of biochemical pathways due to their interaction with multiple receptors .
Result of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-1-(1H-indol-5-yl)ethanone typically involves the reaction of indole with appropriate reagents under controlled conditions. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure controls to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-1-(1H-indol-5-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxylated or deoxygenated derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted indole derivatives.
Scientific Research Applications
2-Hydroxy-1-(1H-indol-5-yl)ethanone has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic uses, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Hydroxy-1-(1H-indol-5-yl)ethanone is similar to other indole derivatives, such as indomethacin and tryptophan. Other similar compounds include:
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID).
Tryptophan: An essential amino acid.
Oxindole: Another indole derivative with various biological activities.
Properties
IUPAC Name |
2-hydroxy-1-(1H-indol-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-10(13)8-1-2-9-7(5-8)3-4-11-9/h1-5,11-12H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMURGMEAMZZIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191990 | |
Record name | Ketone, hydroxymethyl 5-indolyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30191990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38693-06-0 | |
Record name | Ketone, hydroxymethyl 5-indolyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038693060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ketone, hydroxymethyl 5-indolyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30191990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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